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Compound of Interest

Compound Name: Deca-2,4,6,8-tetraenal

Cat. No.: B043570 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Deca-
2,4,6,8-tetraenal (CAS No: 40650-87-1), a polyunsaturated fatty aldehyde.[1] The information

is intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Deca-2,4,6,8-
tetraenal. Due to the limited availability of a complete experimental dataset in the public

domain, some data is presented as expected ranges based on the analysis of similar

conjugated aldehyde compounds.

Table 1: UV-Vis Spectroscopic Data
Parameter Value Solvent Reference

λmax (Absorbance

Maximum)
341 nm Chloroform [1]

Molar Absorptivity (ε) 44,000 L·mol⁻¹·cm⁻¹ Chloroform [1]

Singlet-Triplet

Transition (O-O)
803 nm Not Specified [1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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While specific experimental IR data for Deca-2,4,6,8-tetraenal is not readily available, the

expected characteristic absorption bands are listed below based on its functional groups and

conjugation. The extended conjugation is expected to shift the C=O and C=C stretching

vibrations to lower wavenumbers.[1]

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

C=O (Aldehyde) 1650 - 1700
Strong, characteristic carbonyl

stretch

C=C (Conjugated Alkene) 1550 - 1650
Stretching vibrations of the

polyene system

C-H (Aldehyde) Not Specified
Observable C-H stretch of the

aldehyde group

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
Detailed experimental ¹H and ¹³C NMR data for Deca-2,4,6,8-tetraenal are not available in the

reviewed literature. However, the expected chemical shift regions for key protons and carbons

are provided based on the analysis of similar α,β-unsaturated aldehydes.

¹H NMR (Predicted)

Proton Expected Chemical Shift (δ, ppm)

Aldehydic Proton (-CHO) ~ 9.0 - 10.0

Vinylic Protons (-CH=CH-) ~ 5.5 - 7.5

Methyl Protons (-CH₃) ~ 1.0 - 2.0
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¹³C NMR (Predicted)

Carbon Expected Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) ~ 190 - 200

Vinylic Carbons (-CH=CH-) ~ 100 - 150

Methyl Carbon (-CH₃) ~ 10 - 20

Table 4: Mass Spectrometry (MS) Data
Parameter Value Method

Molecular Weight 148.20 g/mol -

Molecular Formula C₁₀H₁₂O -

Predicted m/z values Not available -

High-resolution mass spectrometry (HRMS) is a suitable technique for confirming the molecular

formula with high accuracy.[1]

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for Deca-2,4,6,8-tetraenal
are not explicitly available. The following are generalized methodologies for the key

experiments based on standard practices for analyzing conjugated aldehydes.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of Deca-2,4,6,8-tetraenal is prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of a suitable

UV-grade solvent, such as chloroform or ethanol. A series of dilutions are then prepared to

obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The spectrophotometer is first blanked using the solvent. The absorbance

of each diluted sample is then measured over a specific wavelength range (e.g., 200-800

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b043570
https://www.benchchem.com/product/b043570?utm_src=pdf-body
https://www.benchchem.com/product/b043570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law

(A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the

cuvette.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like Deca-2,4,6,8-tetraenal, the Attenuated Total

Reflectance (ATR) technique is a common method. A small amount of the solid is placed

directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is

recorded. The sample is then scanned to obtain the IR spectrum, typically in the range of

4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of Deca-2,4,6,8-tetraenal are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants

(J) in the ¹H spectrum are analyzed to determine the proton environment. The chemical shifts

in the ¹³C spectrum are used to identify the different carbon atoms in the molecule.
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Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For techniques

like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC,

where it is vaporized and separated before entering the mass spectrometer. Derivatization

may be employed to improve the volatility and ionization of the aldehyde.

Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or

LC, is used.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different mass-to-charge (m/z) ratios.

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the

compound. The fragmentation pattern is analyzed to gain information about the structure of

the molecule.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like Deca-2,4,6,8-tetraenal.

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043570#spectroscopic-data-of-deca-2-4-6-8-
tetraenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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